molecular formula C16H16N2O2 B2602970 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol CAS No. 823831-12-5

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol

Cat. No.: B2602970
CAS No.: 823831-12-5
M. Wt: 268.316
InChI Key: LRGNEIUCIHWGNW-UHFFFAOYSA-N
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Description

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol: is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of an amino group, an ethyl group, and a methyl group attached to the benzoxazole ring system

Scientific Research Applications

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative. For example, 5-ethyl-2-aminophenol can be reacted with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.

    Introduction of the Amino Group: The amino group can be introduced through nitration followed by reduction. The benzoxazole derivative can be nitrated using a mixture of nitric acid and sulfuric acid, followed by reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

    Methylation: The introduction of the methyl group can be achieved through alkylation. The benzoxazole derivative can be reacted with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenolic groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can occur at the benzoxazole ring or the nitro group (if present). Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can occur at the aromatic ring using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced benzoxazole derivatives.

    Substitution: Formation of halogenated benzoxazole derivatives.

Mechanism of Action

The mechanism of action of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-ethylbenzoxazole: Lacks the methyl group and phenolic hydroxyl group.

    4-Amino-2-(5-methyl-1,3-benzoxazol-2-yl)phenol: Similar structure but with a methyl group instead of an ethyl group.

    4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol: Lacks the methyl group.

Uniqueness

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol is unique due to the specific combination of functional groups attached to the benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-3-10-4-5-14-13(7-10)18-16(20-14)12-8-11(17)6-9(2)15(12)19/h4-8,19H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGNEIUCIHWGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC(=C3)N)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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